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Introduction

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-
d]pyrimidine class.[1] It has demonstrated significant preclinical activity, primarily targeting the
Src kinase family.[1][2] Additionally, SAR103168 exhibits nanomolar inhibitory activity against
other kinases implicated in cancer progression, including Bcr-Abl and various angiogenic
receptor kinases such as VEGFR, Tie2, PDGFR, FGFR, and EGFR.[1][2] Developed for
potential therapeutic use in myeloid leukemias, SAR103168 has been shown to inhibit
proliferation and induce apoptosis in leukemic cells.[1]

These application notes provide detailed protocols for assessing the kinase activity of
SAR103168, with a primary focus on its most potent target, Src kinase. The protocols
described herein are essential for researchers aiming to evaluate the inhibitory potential of
SAR103168 and similar compounds in both biochemical and cellular contexts.

Data Presentation

The inhibitory activity of SAR103168 against a panel of purified kinases is summarized below.
The data is presented as the half-maximal inhibitory concentration (IC50), which represents the
concentration of the compound required to inhibit 50% of the kinase activity.
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Kinase Target

IC50 (nM) Notes

Src

Determined using an in vitro

autophosphorylation assay
0.65 +0.02 with the Src kinase domain

(Src(260-535)) at 100 puM ATP.

[1]

Bcr-Abl

Specific IC50 values are not

publicly available, but
Nanomolar Activity preclinical studies report

potent inhibition at nanomolar

concentrations.[2]

VEGFR1

Specific IC50 values are not

publicly available, but
Nanomolar Activity preclinical studies report

potent inhibition at nanomolar

concentrations.[1]

VEGFR2

Specific IC50 values are not

publicly available, but
Nanomolar Activity preclinical studies report

potent inhibition at nanomolar

concentrations.[1]

Tie2

Specific IC50 values are not

publicly available, but
Nanomolar Activity preclinical studies report

potent inhibition at nanomolar

concentrations.[1]

PDGFR

Specific IC50 values are not

publicly available, but
Nanomolar Activity preclinical studies report

potent inhibition at nanomolar

concentrations.[1]

FGFR1

Nanomolar Activity Specific IC50 values are not
publicly available, but

preclinical studies report
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potent inhibition at nanomolar

concentrations.[1]

Specific IC50 values are not
publicly available, but

FGFR3 Nanomolar Activity preclinical studies report
potent inhibition at nanomolar

concentrations.[1]

Specific IC50 values are not
publicly available, but

EGFR Nanomolar Activity preclinical studies report
potent inhibition at nanomolar

concentrations.[1]

Signaling Pathway Diagram

The following diagram illustrates the simplified Src signaling pathway and the point of inhibition
by SAR103168.

Caption: Inhibition of Src kinase by SAR103168 blocks downstream signaling pathways.
Experimental Protocols

Biochemical Src Kinase Activity Assay (ADP-Glo™
Format)

This protocol describes a luminescent-based biochemical assay to determine the 1C50 of
SAR103168 against purified Src kinase. The ADP-Glo™ Kinase Assay measures the amount
of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:
e Recombinant human Src kinase
e Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)

o ATP
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 SAR103168

o ADP-Glo™ Kinase Assay Kit (Promega)

o Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClI2, 0.1 mg/ml BSA, 50 uM
DTT)

o White, opaque 96-well or 384-well plates

o Multichannel pipettes

o Plate reader with luminescence detection capabilities

Experimental Workflow Diagram:

Caption: Workflow for the biochemical Src kinase activity assay.

Procedure:

e Prepare SAR103168 dilutions: Perform a serial dilution of SAR103168 in DMSO, followed by
a dilution in Kinase Reaction Buffer to achieve the desired final concentrations. Include a
DMSO-only control.

o Set up the kinase reaction: In a white assay plate, add 5 pL of the diluted SAR103168 or
DMSO control.

e Add 10 pL of a solution containing Src kinase and the substrate peptide in Kinase Reaction
Buffer. The optimal concentrations of kinase and substrate should be determined empirically.

« Initiate the kinase reaction: Add 10 uL of ATP solution in Kinase Reaction Buffer to each well.
The final ATP concentration should be at or near the Km for Src.

 Incubate: Mix the plate gently and incubate at 30°C for 60 minutes.

o Stop the reaction and deplete ATP: Add 25 pL of ADP-Glo™ Reagent to each well. Incubate
at room temperature for 40 minutes.
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o Detect ADP: Add 50 pL of Kinase Detection Reagent to each well. Incubate at room
temperature for 30-60 minutes.

e Measure luminescence: Read the luminescence signal using a plate reader.

o Data analysis: Plot the luminescence signal against the logarithm of the SAR103168
concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Src Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibitory activity of SAR103168 on Src
autophosphorylation in a cellular context. The level of phosphorylated Src (p-Src) at Tyr416, an
indicator of Src activation, is measured by Western blot.

Materials:

e Human cancer cell line with active Src signaling (e.g., A431, HT-29)
e Cell culture medium and supplements

e SAR103168

e DMSO (vehicle control)

 Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

» PVDF membrane

» Transfer buffer

e Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

o HRP-conjugated secondary antibody
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e Chemiluminescent substrate

e Imaging system for Western blots

Experimental Workflow Diagram:

Caption: Workflow for the cell-based Src phosphorylation assay.

Procedure:

o Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
Treat the cells with various concentrations of SAR103168 or DMSO for a specified time (e.g.,
2-24 hours).

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing
protease and phosphatase inhibitors.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

o Western Blotting: Transfer the separated proteins to a PVDF membrane.

e Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at
room temperature. Incubate the membrane with the primary antibody against phospho-Src
(Tyr416) overnight at 4°C.

¢ Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at
room temperature.

« Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and an
imaging system.

 Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped
and reprobed with an antibody against total Src.
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o Data Analysis: Quantify the band intensities for p-Src and total Src. The inhibitory effect of
SAR103168 is determined by the reduction in the p-Src/total Src ratio.

Conclusion

The protocols outlined in these application notes provide robust methods for characterizing the
inhibitory activity of SAR103168 against its primary target, Src kinase. The biochemical assay
is suitable for high-throughput screening and precise determination of IC50 values, while the
cell-based assay provides valuable insights into the compound's efficacy in a more
physiologically relevant context. These methodologies are crucial for the continued
investigation of SAR103168 and the development of novel kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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